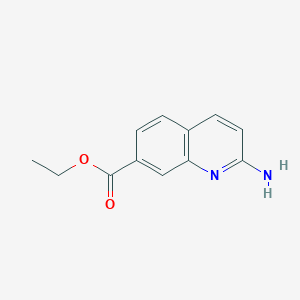
Ethyl 2-aminoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-aminoquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminoquinoline-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as zinc triflate under microwave irradiation . Another method includes the use of copper salt-D-glucose to generate copper(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of this compound often involves greener and more sustainable chemical processes. These methods include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and aryl groups.
科学的研究の応用
Ethyl 2-aminoquinoline-7-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of ethyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis . Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
類似化合物との比較
Ethyl 2-aminoquinoline-7-carboxylate can be compared with other similar compounds, such as:
2-Aminoquinoline: Similar to this compound but lacks the carboxylate group, making it less versatile in certain applications.
Ethyl 2-aminoquinoline-3-carboxylate: Another derivative with a carboxylate group at a different position, leading to different chemical properties and applications.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
ethyl 2-aminoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3,(H2,13,14) |
InChIキー |
IRLFYDGLYJRVCL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















